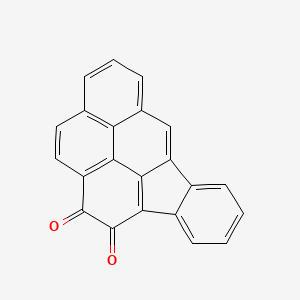

Indeno(1,2,3-cd)pyrene-1,2-dione

Description

Contextualizing Indeno(1,2,3-cd)pyrene-1,2-dione within Oxygenated Polycyclic Aromatic Hydrocarbons (OPAHs)

This compound is classified as an oxygenated polycyclic aromatic hydrocarbon (OPAH). OPAHs are derivatives of polycyclic aromatic hydrocarbons (PAHs) that contain at least one oxygen atom in their structure. These compounds are of significant interest in environmental science as they are often found alongside their parent PAHs in environmental samples. researchgate.net

This compound is a metabolite of the ubiquitous environmental pollutant Indeno(1,2,3-cd)pyrene. researchgate.netnih.gov The parent compound, Indeno(1,2,3-cd)pyrene, is a yellow crystalline solid and is a member of the pyrene (B120774) family. nih.gov The formation of this compound occurs through metabolic processes. researchgate.net

Below is a table detailing some of the computed properties of this compound. nih.gov

| Property | Value |

| Molecular Formula | C22H10O2 |

| Molecular Weight | 306.3 g/mol |

| IUPAC Name | hexacyclo[16.3.1.02,7.08,21.011,20.014,19]docosa-1(22),2,4,6,8(21),11(20),12,14(19),15,17-decaene-9,10-dione |

| CAS Number | 99520-63-5 |

| Exact Mass | 306.068079557 Da |

Significance of Fused Aromatic Quinones in Environmental and Chemical Research

Fused aromatic quinones, including compounds like this compound, are a focal point of environmental and chemical research due to their prevalence and reactivity. rsc.org These compounds are often found in particulate matter, such as diesel exhaust particles (DEPs), and contribute to their toxicological effects. nih.gov

The significance of these quinones lies in their redox activity. nih.gov They can undergo reduction to form semiquinone radicals, which can then react with molecular oxygen to produce reactive oxygen species (ROS). nih.govnih.gov This redox cycling is a key mechanism behind their biological effects. The ability of a quinone to redox cycle is influenced by its chemical structure, with extended ring systems and certain substituents promoting this activity. nih.gov

Furthermore, the study of fused aromatic quinones is crucial for understanding the metabolism and biological activity of their parent PAHs. nih.gov The conversion of PAHs to quinones is a critical activation step that can lead to various cellular responses. nih.gov Research in this area utilizes advanced analytical techniques to identify and quantify these compounds in complex environmental mixtures and biological systems. researchgate.net The synthesis of these compounds is also an active area of research, enabling more detailed studies of their properties and effects. acs.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

99520-63-5 |

|---|---|

Molecular Formula |

C22H10O2 |

Molecular Weight |

306.3 g/mol |

IUPAC Name |

hexacyclo[16.3.1.02,7.08,21.011,20.014,19]docosa-1(22),2,4,6,8(21),11(20),12,14(19),15,17-decaene-9,10-dione |

InChI |

InChI=1S/C22H10O2/c23-21-15-9-8-11-4-3-5-12-10-16-13-6-1-2-7-14(13)20(22(21)24)19(16)18(15)17(11)12/h1-10H |

InChI Key |

SGDBIZMKXCHFCO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC4=CC=CC5=C4C6=C(C=C5)C(=O)C(=O)C2=C36 |

Origin of Product |

United States |

Environmental Occurrence and Formation Pathways

Sources of Polycyclic Aromatic Hydrocarbon Precursors in the Environment

The precursor to Indeno(1,2,3-cd)pyrene-1,2-dione is indeno(1,2,3-cd)pyrene (IP), a high molecular weight PAH containing six fused benzene (B151609) rings. nih.govtpsgc-pwgsc.gc.ca PAHs are a class of organic compounds that are widespread environmental contaminants. nih.gov They are formed and released through both natural and human activities. nih.govtpsgc-pwgsc.gc.ca

Natural sources of PAHs include volcanic eruptions and forest fires. tpsgc-pwgsc.gc.ca However, anthropogenic sources are the primary contributors to the environmental burden of these compounds. The incomplete combustion of organic materials is a major source of PAHs, including IP. nih.govtpsgc-pwgsc.gc.ca This includes emissions from burning coal, oil, gas, wood, and tobacco. nih.gov

Industrial processes are significant contributors to PAH emissions. These include coal coking, petroleum refining, and aluminum smelting that utilizes Soderberg electrodes. nih.gov IP is also a component of commercial products derived from coal and petroleum, such as coal tar, coal tar pitch, creosote, bitumen, and asphalt. nih.gov These materials are used in various applications, including roofing, road paving, and wood preservation. nih.gov

Environmental Transformation Pathways to Oxygenated Derivatives

Once released into the environment, indeno(1,2,3-cd)pyrene can undergo various transformation processes that lead to the formation of its oxygenated derivatives, including this compound. These transformations can be broadly categorized into atmospheric oxidation processes and biological transformation by microorganisms.

In the atmosphere, PAHs can exist in the gas phase or be adsorbed onto particulate matter. nih.gov These compounds are subject to chemical transformation by atmospheric oxidants, which can lead to the formation of oxygenated PAHs (OPAHs), including diones. The primary atmospheric oxidants involved in these processes are ozone (O₃), hydroxyl radicals (•OH), and nitrate (B79036) radicals (NO₃).

The reaction of PAHs with these oxidants can occur in the gas phase or through heterogeneous reactions on the surface of atmospheric particles. nih.gov While specific mechanistic studies on the atmospheric formation of this compound are not extensively detailed in the reviewed literature, the formation of quinones from the metabolism of indeno(1,2,3-cd)pyrene has been reported. wikipedia.org It is understood that the oxidation of PAHs can lead to the formation of dione (B5365651) isomers. researchgate.net The atmospheric oxidation of PAHs is a significant pathway for their degradation, but it can also result in the formation of more toxic and potentially mutagenic secondary pollutants. researchgate.net

In soil and aquatic environments, microbial degradation is a key process in the transformation of PAHs. tpsgc-pwgsc.gc.ca Various microorganisms, including bacteria and fungi, have been shown to degrade high molecular weight PAHs like indeno(1,2,3-cd)pyrene. tpsgc-pwgsc.gc.canih.gov This biodegradation can lead to the formation of a range of metabolites, including oxygenated derivatives such as diones.

The initial step in the microbial degradation of PAHs is typically the introduction of oxygen into the aromatic ring system, a reaction catalyzed by specific enzymes. In bacteria, this is often carried out by ring-hydroxylating dioxygenases (RHOs). nih.gov These enzymes incorporate both atoms of molecular oxygen into the PAH molecule, forming a cis-dihydrodiol. nih.gov This dihydrodiol can then be further oxidized by dehydrogenases to form a diol, which can spontaneously tautomerize to a dione. The genome of the indeno(1,2,3-cd)pyrene-degrading bacterium Rhodococcus sp. strain IcdP1 has been found to contain numerous dioxygenase genes, highlighting its catabolic potential for aromatic compounds. asm.org

In fungi, particularly white-rot fungi, the degradation of PAHs is often mediated by extracellular ligninolytic enzymes. These include lignin (B12514952) peroxidase (LiP), manganese peroxidase (MnP), and laccase. These enzymes have a low substrate specificity and can oxidize a wide range of aromatic compounds, including high molecular weight PAHs. dntb.gov.ua The oxidation of PAHs by these enzymes can lead to the formation of quinones.

Studies on the microbial degradation of indeno(1,2,3-cd)pyrene have identified several metabolites that provide insight into the formation of its dione derivative. Research on the bacterium Rhodococcus aetherivorans IcdP1, which is capable of degrading indeno(1,2,3-cd)pyrene, has shown that the degradation process is initiated by hydroxylation at multiple positions, including the 1,2- and 7,8-positions. nih.govnih.gov The formation of a 1,2-dihydrodiol is a direct precursor to the formation of this compound. nih.govnih.gov

Furthermore, in vitro studies using rat liver enzymes have identified IP-1,2-quinone as a metabolite of indeno[1,2,3-cd]pyrene. nih.gov While this is not a microbial system, it demonstrates the biological potential for the formation of this specific dione from the parent PAH. The identification of such metabolites confirms that biological systems possess the enzymatic machinery to oxidize indeno(1,2,3-cd)pyrene at the 1 and 2 positions, leading to the formation of the corresponding dione.

Biotransformation and Biodegradation by Microbial Systems

Distribution and Prevalence in Environmental Compartments (e.g., atmospheric particulate matter, aquatic systems, soil matrices)

Due to its low volatility and strong adsorption to organic matter, the precursor indeno(1,2,3-cd)pyrene is predominantly found in soil and sediment, and associated with atmospheric particulate matter. nih.gov While specific monitoring data for this compound in various environmental compartments are scarce, the prevalence of its precursor suggests that the dione is likely to be present in environments where indeno(1,2,3-cd)pyrene is found and where oxidative conditions exist.

Atmospheric Particulate Matter: Indeno(1,2,3-cd)pyrene is a known component of atmospheric particulate matter, originating from combustion sources. chemicalbook.com Studies have shown that oxygenated PAHs are present in ambient air, with higher concentrations often observed in winter due to increased emissions from heating and specific meteorological conditions. nih.govresearchgate.net However, the ratio of oxygenated PAHs to their parent PAHs can be higher in the summer, indicating the importance of photochemical activity in their formation. researchgate.net

Aquatic Systems: In aquatic environments, the low water solubility of indeno(1,2,3-cd)pyrene means it tends to adsorb to suspended particles and settle in the sediment. nih.gov The concentration of indeno(1,2,3-cd)pyrene has been measured in river sediments. chemicalbook.com It is expected that its transformation products, including the 1,2-dione, would also be present in these sediments, resulting from microbial activity.

Soil Matrices: Soil is a major sink for PAHs. nih.gov Contamination of soil with indeno(1,2,3-cd)pyrene has been reported, with concentrations varying depending on the proximity to sources of pollution. nih.govfrontiersin.org For example, in soils from three European cities, the concentration of indeno(1,2,3-cd)pyrene was found to be in the range of 0.158–2.827 mg/kg. frontiersin.org In highly contaminated areas, such as the soil of an abandoned coking plant, the concentration of indeno(1,2,3-cd)pyrene was found to be greater than 38 mg/kg. nih.gov Given the presence of PAH-degrading microorganisms in soil, it is highly probable that this compound is formed and present in these contaminated soil matrices.

Data Tables

Table 1: Concentrations of Indeno(1,2,3-cd)pyrene in Various Environmental Media

| Environmental Compartment | Location/Source | Concentration Range | Reference(s) |

| Soil | Three European cities | 0.158–2.827 mg/kg | frontiersin.org |

| Soil | Abandoned coking plant | > 38 mg/kg | nih.gov |

| High-temperature coal tar pitches | Roofing operations | Not Detected to 2,460 mg/kg | chemicalbook.com |

| Coal tar | - | 1,200 mg/L | chemicalbook.com |

| Groundwater | Mid-Atlantic coal tar site | 0.002 mg/L (maximum) | chemicalbook.com |

| Creosote | 9 commercial samples | 1 to 40 mg/kg | chemicalbook.com |

| Asphalt fumes | - | 5.92 ng/m³ (average) | chemicalbook.com |

| Particle-phase emissions (fireplace) | Pine combustion | 0.518 mg/kg of wood burned | chemicalbook.com |

| Particle-phase emissions (fireplace) | Eucalyptus combustion | 0.168 mg/kg of wood burned | chemicalbook.com |

Occurrence in Biological and Food Systems

The chemical compound this compound is an oxygenated derivative of the polycyclic aromatic hydrocarbon (PAH) Indeno(1,2,3-cd)pyrene. While the parent compound is a known product of incomplete combustion and is found in various foods, the presence of this compound itself is primarily documented as a metabolite in biological systems rather than as a direct food contaminant.

Biological Systems:

Research has demonstrated that Indeno(1,2,3-cd)pyrene can be metabolized by the body into several other compounds, including quinones. The cytochrome P450 enzyme system is responsible for this transformation. nih.gov One study specifically identified Indeno[1,2,3-cd]pyrene-1,2-dione as a minor metabolite formed in vivo in mouse skin following exposure to the parent compound. This confirms its occurrence within a biological system as a product of metabolic processes.

Another study focusing on the metabolic transformation of Indeno(1,2,3-cd)pyrene using a biomimetic system also identified an "IND-quinone" as an initial transformation product. nih.gov This further supports the formation of a dione structure from the parent PAH within a biological context.

Food Systems:

Indeno(1,2,3-cd)pyrene, the precursor to this compound, is detected in various food products. Its formation is often linked to high-temperature cooking methods such as grilling, smoking, and roasting. wikipedia.org Foods cooked over an open flame or in direct contact with smoke are particularly susceptible to contamination with this and other PAHs. wikipedia.org

While the parent compound is present in the diet, extensive literature searches did not yield specific quantitative data on the occurrence of this compound in food matrices. Scientific studies to date have focused on quantifying the parent PAHs in foodstuffs. It is plausible that the dione could be present in foods at very low concentrations as a result of oxidation of the parent compound during cooking or processing; however, dedicated studies to quantify this specific derivative in food are not widely available in the reviewed scientific literature.

The table below summarizes the key research findings regarding the occurrence of this compound.

| Research Finding | System of Occurrence | Type of Finding |

| Identified as a minor metabolite of Indeno(1,2,3-cd)pyrene. | Biological (in vivo) | Qualitative Identification |

| Forms as an "IND-quinone" during the metabolic transformation of the parent compound in a biomimetic system. | Biological (in vitro) | Qualitative Identification |

| The precursor, Indeno(1,2,3-cd)pyrene, is found in foods, especially those cooked at high temperatures. | Food | Presence of Precursor |

| No quantitative data for this compound was found in the reviewed scientific literature for food. | Food | Absence of Quantitative Data in Literature |

Synthetic Methodologies and Chemical Transformations

Strategies for the Chemical Synthesis of Fused Polycyclic Quinones

The synthesis of fused polycyclic quinones (PAQs) is a complex field of organic chemistry, employing a variety of strategic approaches to construct these densely functionalized aromatic systems. These methods are foundational to accessing complex structures like Indeno(1,2,3-cd)pyrene-1,2-dione. Key strategies often involve the construction of the polycyclic framework followed by oxidation, or the use of quinone moieties as building blocks in cycloaddition reactions.

One prevalent strategy is the oxidation of parent PAHs or their hydroxylated precursors . The direct oxidation of a PAH can be challenging regarding selectivity, but the oxidation of a corresponding phenol, catechol (ortho-dihydroxy) or hydroquinone (B1673460) (para-dihydroxy) is a common and effective route to the target ortho- or para-quinone, respectively researchgate.net. A variety of oxidants can be employed for this transformation, with the choice of reagent influencing the reaction's efficiency and selectivity.

Another powerful tool is the Diels-Alder reaction , a [4+2] cycloaddition that can rapidly build cyclic and polycyclic systems. In this context, a substituted quinone can act as a dienophile, reacting with a suitable diene to construct a new fused ring system acs.orgacs.orgresearchgate.net. For instance, vinyl quinones can undergo inverse-electron-demand Diels-Alder reactions to provide rapid access to highly functionalized polycyclic frameworks cipsm.de. The reaction's utility is demonstrated in the synthesis of complex natural products and polycyclic cage compounds researchgate.net.

Friedel-Crafts acylation represents a classic method for forming carbon-carbon bonds on an aromatic ring and can be adapted for the synthesis of fused quinone systems wikipedia.orgnih.gov. Intramolecular Friedel-Crafts acylation is particularly useful, where an aromatic compound bearing a carboxylic acid or acyl chloride side chain can be cyclized in the presence of a Lewis acid or a strong protic acid like polyphosphoric acid to form a new ring containing a ketone researchgate.netresearchgate.net. This ketone can be a part of the target quinone system or a precursor to it. This strategy has been successfully applied to generate a variety of tetracyclic and other fused aromatic systems researchgate.netrsc.org.

More contemporary methods include electrochemical oxidation . The anodic oxidation of polycyclic aromatic phenols (PAPs) in a microfluidic cell offers a green alternative to chemical oxidants for synthesizing PAQs. In this method, the position of the initial hydroxyl group on the PAH scaffold directs the formation of either an ortho- or para-quinone nih.gov.

| Synthetic Strategy | Description | Key Features |

| Oxidation of Precursors | Oxidation of parent PAHs, phenols, or catechols/hydroquinones to the corresponding quinone. | Versatile; regioselectivity depends on precursor structure. |

| Diels-Alder Reaction | [4+2] cycloaddition between a diene and a dienophile (often a quinone) to build fused rings. | High efficiency for ring construction; can be highly stereospecific and regioselective. |

| Friedel-Crafts Acylation | Electrophilic aromatic substitution to introduce an acyl group, often followed by intramolecular cyclization. | Classic C-C bond-forming reaction; useful for building fused ring systems containing ketones. |

| Electrochemical Synthesis | Anodic oxidation of phenolic precursors to form quinones. | Green chemistry approach; avoids chemical oxidants; regioselectivity is controllable. |

Directed Synthesis of this compound

While general strategies provide a toolbox for chemists, the specific synthesis of this compound has been achieved through a targeted oxidation of a key precursor. The synthesis relies on the generation of the corresponding vicinal diol, which is then oxidized to the desired ortho-dione.

The synthesis begins with the parent hydrocarbon, Indeno[1,2,3-cd]pyrene. The key K-region 1,2-double bond is first oxidized to form the cis-1,2-diol, (cis-1,2-Dihydro-1,2-dihydroxyindeno[1,2,3-cd]pyrene). This diol serves as the immediate precursor to the target dione (B5365651).

The crucial final step is the oxidation of this diol. The reaction is carried out by treating the diol with activated manganese dioxide (MnO₂) in a suitable solvent like benzene (B151609). The suspension is heated, and the heterogeneous reaction proceeds to yield Indeno[1,2,3-cd]pyrene-1,2-dione. This oxidation is selective for the activated diol system. The product can be purified by crystallization from a solvent such as xylene, affording the dione as yellow needles. A reported yield for this specific oxidation step is 75%.

The reaction scheme can be summarized as follows:

Indeno[1,2,3-cd]pyrene → cis-1,2-Dihydro-1,2-dihydroxyindeno[1,2,3-cd]pyrene → Indeno[1,2,3-cd]pyrene-1,2-dione

| Reaction Step | Reagent(s) | Product | Reported Yield |

| Oxidation of Diol Precursor | Activated Manganese Dioxide (MnO₂) in Benzene | This compound | 75% |

Chemical Derivatization of the Indeno-Pyrene Scaffold to Yield Oxygenated Species

The Indeno[1,2,3-cd]pyrene (IcdP) scaffold can be converted into various oxygenated derivatives through both metabolic and direct chemical processes. These transformations are significant as they represent pathways by which the parent hydrocarbon is modified in biological systems and the environment.

Metabolic and Biomimetic Oxidation: In biological systems, the cytochrome P450 (CYP) enzyme superfamily is primarily responsible for the phase I metabolism of xenobiotics like PAHs nih.govnih.govmdpi.comresearchgate.netmdpi.com. The metabolism of IcdP results in the formation of several oxygenated species, including hydroxylated derivatives and quinones wikipedia.org. In vitro studies using rat liver enzymes have identified trans-1,2-Dihydro-1,2-dihydroxy-IcdP and IcdP-1,2-quinone (the target dione) among the metabolites formed. Further studies have shown that 8- and 9-hydroxy derivatives are also major metabolites.

Biomimetic systems have also been used to study these transformations. For example, a porphyrin/peroxynitrite system can be used to simulate metabolic activation. In such a system, IcdP is first transformed into an IcdP-quinone and a nitro-derivative, which are then further converted to a hydroxylated product researchgate.net. Biodegradation studies with specific bacterial strains, such as Rhodococcus aetherivorans, have shown that the degradation of IcdP is initiated by ring hydroxylation, particularly at the 1,2 and 7,8 positions, leading to the formation of dihydrodiols which are precursors to ring-cleavage products .

Chemical Oxidation (Ozonolysis): Direct chemical oxidation provides another route to oxygenated derivatives. Ozonolysis is a powerful method for cleaving unsaturated bonds in organic molecules wikipedia.org. The reaction of PAHs with ozone can lead to the formation of various oxidation products, including quinones tandfonline.comnih.gov. The ozonation of IcdP has been investigated, demonstrating that the parent hydrocarbon is oxidized in the presence of ozone acs.org. The reaction mechanism involves the initial electrophilic attack of ozone on the electron-rich regions of the PAH framework, such as the K-region (the 1,2-bond in IcdP), leading to the formation of primary ozonides that can rearrange or be worked up to yield diones or other cleaved products researchgate.netrsc.org. The reaction conditions, such as pH and the presence of radical scavengers, can significantly influence the product distribution and reaction rates nih.gov.

| Derivatization Method | Key Reagents/System | Resulting Oxygenated Species |

| Metabolic (in vitro) | Rat Liver Enzymes (e.g., Cytochrome P450) | trans-1,2-Dihydrodiol, 1,2-Dione, Hydroxy-derivatives |

| Biomimetic Oxidation | Porphyrin/Peroxynitrite | IcdP-quinone, OH-IcdP |

| Biodegradation | Rhodococcus aetherivorans | 1,2-Dihydrodiol, 7,8-Dihydrodiol |

| Chemical Ozonolysis | Ozone (O₃) | Primary ozonides, potential for dione formation |

Reaction Mechanisms of Dione-Containing Polycyclic Aromatic Systems

The chemical reactivity of dione-containing polycyclic aromatic systems, particularly ortho-quinones like this compound, is dominated by their electronic properties as potent electron acceptors and their ability to undergo redox cycling.

Redox Cycling: A key mechanistic feature of many PAH ortho-quinones is their participation in redox cycling nih.govresearchgate.netspringernature.com. This process involves the two-electron reduction of the quinone (Q) to its corresponding catechol or hydroquinone (QH₂), often catalyzed by cellular reductases such as NAD(P)H:quinone oxidoreductase 1 (NQO1). Unlike more stable para-hydroquinones, ortho-hydroquinones derived from PAHs are often highly unstable and auto-oxidize rapidly back to the quinone form. This re-oxidation is a one-electron process that transfers an electron to molecular oxygen (O₂), generating a superoxide radical anion (O₂⁻•). The semiquinone radical (QH•) formed as an intermediate can then transfer a second electron to another molecule of oxygen.

This futile cycle can be summarized as:

Q + 2e⁻ + 2H⁺ → QH₂ (Enzymatic reduction)

QH₂ + O₂ → QH• + O₂⁻• + H⁺

QH• + O₂ → Q + O₂⁻• + H⁺

The net result is the continuous consumption of cellular reducing equivalents (like NADPH) and the generation of reactive oxygen species (ROS), such as superoxide and subsequently hydrogen peroxide and hydroxyl radicals nih.gov. This production of ROS can lead to significant oxidative stress, damaging cellular macromolecules like DNA, lipids, and proteins researchgate.netnih.gov. The presence of metal ions, such as Cu²⁺, can further catalyze the oxidation of the catechol, potentially bypassing enzymatic inhibition and enhancing the redox cycle nih.gov.

This ability to generate ROS is a central aspect of the chemical and biological activity of many PAH ortho-quinones nih.gov. Their behavior as electrophiles also allows them to react with cellular nucleophiles, but the redox cycling mechanism is a dominant pathway for their reactivity.

Spectroscopic and Analytical Characterization

Advanced Spectroscopic Analysis Techniques for Aromatic Quinones

While specific, detailed spectroscopic data such as full NMR or IR spectra for pure Indeno(1,2,3-cd)pyrene-1,2-dione are not widely published, the general principles of spectroscopic analysis for aromatic quinones are well-established and applicable. These techniques are crucial for structural elucidation and understanding the electronic properties of the molecule.

UV-Visible (UV-Vis) Spectroscopy : Aromatic quinones exhibit characteristic electronic transitions that can be detected by UV-Vis spectroscopy. The absorption spectra are useful for quantitative analysis and for monitoring reactions. The specific wavelengths of maximum absorbance (λmax) for PAH derivatives depend on the extent of the conjugated system. For complex mixtures containing PAHs and their quinones, deconvolution of UV-Vis spectra can be a method for qualification and quantification. aidic.itmdpi.com

Raman Spectroscopy : This technique provides information about the vibrational modes of a molecule, offering a detailed structural fingerprint. Raman spectroscopy is valuable for studying quinones, as the carbonyl (C=O) stretching frequencies are characteristic and can provide insight into the molecular structure and bonding. rsc.orgresearchgate.net It has been applied to classify various quinoidal structures and to study the degradation of lignin (B12514952) into quinones and other chromophores. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectroscopy is a powerful tool for identifying metabolites in complex biological samples. In studies of PAH metabolism, NMR has been used to identify and quantify the depletion of cellular metabolites and the accumulation of byproducts following exposure to PAH-quinones, thereby helping to elucidate their mechanism of toxicity. researchgate.net

Mass Spectrometry (MS) : Mass spectrometry is fundamental to the identification of this compound, providing precise mass information that is critical for confirming its elemental composition. Electron ionization (EI) is a common technique used in conjunction with gas chromatography for PAHs and their derivatives. nist.gov

Chromatographic Separation and Detection Methodologies

Chromatography is the cornerstone for isolating and analyzing this compound from intricate samples such as metabolic mixtures or environmental extracts.

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. While direct analysis of PAH quinones by GC-MS can be challenging due to their polarity and lower volatility compared to parent PAHs, methods have been developed to overcome these issues.

One effective strategy involves a one-pot reductive trimethylsilyl (B98337) (TMS) derivatization. In this approach, PAH quinones are first reduced, and the resulting products are immediately converted to their more volatile and thermally stable silylated derivatives. These derivatives can then be readily analyzed by GC-MS/MS, offering a sensitive and selective method for the simultaneous determination of numerous PAH quinones in samples like atmospheric particulate matter. chemicalbook.com This method allows for detection limits in the femtogram range. chemicalbook.com

Table 1: General GC-MS/MS Parameters for PAH Quinone Analysis (Post-Derivatization)

| Parameter | Setting |

|---|---|

| Technique | Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) |

| Derivatization | Reductive silylation with Zinc granules, DTT, and a silylating agent |

| Internal Standards | Deuterated PAH quinones |

| Detection Limit | 1.2–29 fg/injection |

| Quantification Limit | 0.8–78 µg/kg sample |

This table is based on a general method for 37 PAH quinones and is applicable for the analysis of this compound. chemicalbook.com

High-Performance Liquid Chromatography (HPLC) is exceptionally well-suited for the analysis of less volatile and thermally labile compounds like PAH quinones. Several studies have successfully used HPLC to identify this compound as a metabolite.

In a study investigating the metabolic transformation of its parent compound, Indeno(1,2,3-cd)pyrene, metabolites were identified using HPLC coupled with electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS). rsc.org This technique confirmed the formation of an "IND-quinone" by providing both the retention time for separation and the mass-to-charge ratio for unambiguous identification. rsc.org Another study similarly used HPLC to isolate and identify "IP-1,2-quinone" from in vitro metabolic reactions. nih.gov The use of fluorescence detectors (FLD) is also common in HPLC analysis of PAHs and their derivatives, offering high sensitivity and selectivity. researchgate.net

Table 2: HPLC Parameters for the Identification of Indeno(1,2,3-cd)pyrene Metabolites

| Parameter | Description | Reference |

|---|---|---|

| Technique | High-Performance Liquid Chromatography (HPLC) | rsc.orgnih.gov |

| Detector | Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) | rsc.org |

| Application | Identification of metabolites, including IND-quinone | rsc.orgnih.gov |

| Key Finding | Confirmed the formation of this compound from its parent PAH | rsc.orgnih.gov |

The coupling of liquid chromatography and gas chromatography (LC-GC) is a powerful, albeit complex, technique for analyzing trace compounds in highly complex matrices. While LC-MS and GC-MS are established methods for PAH and PAH-quinone analysis, specific applications of online LC-GC/MS for this compound are not prominently featured in recent literature. Conceptually, LC could serve as an excellent sample clean-up and fractionation step before the introduction of specific fractions into a GC-MS system for further separation and analysis.

Sample Preparation and Extraction Methodologies from Complex Matrices

The extraction of target analytes from complex environmental or biological samples is a critical first step that dictates the success of subsequent analysis. The goal is to efficiently isolate the compound of interest while minimizing co-extraction of interfering substances.

Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is a highly efficient technique for extracting organic compounds from solid and semi-solid samples. It uses conventional solvents at elevated temperatures and pressures, which enhances extraction efficiency and reduces both extraction time and solvent consumption compared to traditional methods like Soxhlet extraction. nist.govrestek.com

PLE has been successfully applied to the extraction of parent PAHs from a variety of challenging matrices, including contaminated soils, sediments, and silicone rubber passive samplers. nist.govacs.org For instance, one laboratory notes the use of a Dionex ASE-200 (a PLE device) in their workflow for the analysis of Indeno[1,2,3-cd]pyrene. Given that PLE is effective for a wide range of organic pollutants, it is a suitable and efficient method for extracting this compound from environmental solids prior to chromatographic analysis. The optimal extraction conditions, such as solvent choice, temperature, and pressure, would need to be specifically validated for the quinone.

Table 3: General Parameters for Pressurized Liquid Extraction of PAHs

| Parameter | Typical Setting | Rationale |

|---|---|---|

| Solvent | Toluene, Dichloromethane, Hexane/Acetone mixtures | Selected based on analyte polarity and matrix type. |

| Temperature | 80–150 °C | Increases solvent penetration and analyte solubility. |

| Pressure | ~15 MPa (2175 psi) | Maintains the solvent in a liquid state above its boiling point. |

| Extraction Mode | Static followed by dynamic flush | Ensures thorough extraction of the sample matrix. |

These parameters are based on methods developed for parent PAHs and are applicable to their quinone derivatives. nist.govacs.org

Information Not Available for this compound

Following a comprehensive search of publicly available scientific literature and databases, it has been determined that there is insufficient information to generate a detailed article on the chemical compound This compound that adheres to the specified outline.

The requested sections and subsections, particularly concerning the spectroscopic and analytical characterization, require in-depth research findings that are not presently available in the public domain for this specific dione (B5365651) derivative. While the existence of the compound is confirmed with a registered CAS number (99520-63-5) and basic chemical identifiers, detailed experimental data and research reports are lacking.

Development and Application of Certified Reference Materials

The majority of available scientific information pertains to the parent polycyclic aromatic hydrocarbon (PAH), Indeno(1,2,3-cd)pyrene . Attempting to extrapolate data from the parent compound to its dione derivative would be scientifically inaccurate and would not meet the requirements for a thorough and scientifically accurate article focused solely on the requested compound.

Therefore, it is not possible to provide the requested article at this time due to the absence of the necessary scientific research and data.

Computational and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in understanding the fundamental electronic properties that govern the reactivity of molecules like indeno(1,2,3-cd)pyrene-1,2-dione.

Density Functional Theory (DFT) for Molecular Orbital Analysis

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of complex molecules. physchemres.orgmdpi.com For a molecule like this compound, DFT calculations can determine the energies and distributions of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity.

For PAH o-quinones, the introduction of the ketone functionalities typically lowers the energy of the LUMO, increasing the electron-accepting capability of the molecule. acs.org This makes them more susceptible to nucleophilic attack. The distribution of HOMO and LUMO across the molecule's framework, also obtainable from DFT calculations, can help identify the regions most involved in these electronic transitions.

Table 1: Representative Calculated Electronic Properties for a PAH o-Quinone

| Parameter | Representative Value | Significance |

| HOMO Energy | -6.5 eV | Electron-donating capacity |

| LUMO Energy | -3.0 eV | Electron-accepting capacity |

| HOMO-LUMO Gap | 3.5 eV | Chemical reactivity and stability |

Note: The values presented in this table are illustrative and based on general findings for similar polycyclic aromatic hydrocarbon quinones. Specific values for this compound would require dedicated computational studies.

Prediction of Reactive Sites and Intermediate Adduct Stability

Computational models can predict the most likely sites for chemical reactions on the this compound molecule. By calculating the electrostatic potential (ESP) map, regions of positive and negative charge can be visualized. The electron-deficient carbon atoms of the carbonyl groups and adjacent positions in the aromatic rings are expected to be electrophilic and thus prone to attack by nucleophiles. acs.org

Furthermore, the stability of potential intermediate adducts, such as those formed by the reaction with biological nucleophiles like glutathione (B108866) or DNA bases, can be assessed computationally. capes.gov.br By calculating the binding energies and reaction energy profiles, the likelihood of formation and the persistence of these adducts can be estimated. This is particularly relevant for understanding the mechanisms of toxicity, as the formation of stable DNA adducts is a key step in the initiation of carcinogenesis. physchemres.org Studies on other PAH o-quinones have shown that they can form both stable and unstable DNA adducts, as well as generate reactive oxygen species (ROS) that lead to oxidative DNA damage. acs.org

Molecular Modeling of Transformation Pathways and Chemical Interactions

Molecular modeling techniques allow for the simulation of the dynamic behavior of this compound and its interactions with other molecules. This can include its transformation into other metabolites or its binding to biological macromolecules. For instance, the metabolic reduction of the quinone back to a hydroquinone (B1673460) or a semiquinone radical can be modeled to understand the redox cycling processes that contribute to oxidative stress. acs.org

Docking simulations can be employed to predict how this compound might bind to the active sites of enzymes, such as reductases, that are involved in its metabolism. These models provide insights into the specific interactions, such as hydrogen bonding and van der Waals forces, that stabilize the enzyme-substrate complex.

Simulation of Spectroscopic Properties

Computational methods can also simulate various spectroscopic properties of this compound, which can aid in its experimental identification and characterization. Time-dependent DFT (TD-DFT) can be used to predict the ultraviolet-visible (UV-Vis) absorption spectrum, providing information about the electronic transitions within the molecule. nih.gov

Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. These calculated spectra can be compared with experimental data to confirm the molecular structure and to understand the vibrational modes associated with different functional groups, such as the carbonyl stretches of the dione (B5365651) moiety.

Research Gaps and Future Directions in Indeno 1,2,3 Cd Pyrene 1,2 Dione Research

Development of Efficient and Selective Synthetic Routes

Future research should focus on developing targeted synthetic strategies. Potential approaches could involve the selective oxidation of the parent Indeno(1,2,3-cd)pyrene. Given the complex and fused-ring structure of the molecule, achieving regioselectivity to yield the 1,2-dione without significant side-product formation is a considerable challenge.

Table 1: Potential Synthetic Approaches for Indeno(1,2,3-cd)pyrene-1,2-dione

| Synthetic Approach | Potential Advantages | Potential Challenges |

| Direct Oxidation of Indeno(1,2,3-cd)pyrene | Potentially a one-step process. | Low selectivity, formation of multiple isomers and over-oxidation products. |

| Multi-step Synthesis from Precursors | Higher potential for selectivity and purity. | Longer reaction sequences, potentially lower overall yield. |

| Biomimetic Synthesis | May mimic natural formation pathways. | Complex reaction conditions, potential for low yields. |

The development of robust synthetic methods is a critical first step to enable further research into the properties and impacts of this compound.

Elucidation of Comprehensive Environmental Fate Mechanisms

The environmental fate of this compound is largely unknown. While the parent PAH is known to be persistent, hydrophobic, and to adsorb strongly to organic matter in soil and sediment, the environmental behavior of its dione (B5365651) derivative may differ significantly. tpsgc-pwgsc.gc.caacs.orgnih.gov The increased polarity of the dione functional groups could alter its partitioning in the environment, potentially increasing its mobility in aqueous systems compared to the parent compound.

Key research questions that need to be addressed include:

Persistence and Degradation: What are the primary degradation pathways for this compound in various environmental compartments (soil, water, air)? How do its degradation rates compare to the parent PAH? Studies on the biodegradation of high molecular weight PAHs suggest that their degradation is generally slow. frontiersin.orgnih.govresearchgate.net

Photodegradation: Given that PAHs can undergo photodegradation, what is the susceptibility of this compound to this process? Does photodegradation lead to complete mineralization or the formation of other potentially harmful intermediates?

Transport and Bioavailability: How does the presence of the dione functionality affect its transport in the environment and its bioavailability to organisms? The increased polarity may lead to different uptake and bioaccumulation patterns compared to Indeno(1,2,3-cd)pyrene.

Answering these questions will require a combination of laboratory-based degradation studies and environmental monitoring to understand the real-world behavior of this compound.

Advancements in Ultra-Trace Analytical Detection Methodologies

The development of sensitive and selective analytical methods is crucial for detecting and quantifying this compound at environmentally relevant concentrations. Due to its expected low concentrations in environmental matrices, ultra-trace detection capabilities are required.

Current methods for the analysis of PAH quinones often rely on gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). researchgate.net However, the high molecular weight and potentially low volatility of this compound may present challenges for GC-based methods. Derivatization is often necessary to improve the volatility and chromatographic behavior of PAH quinones for GC-MS analysis. researchgate.net

Table 2: Potential Analytical Techniques for this compound

| Analytical Technique | Potential Advantages | Potential Challenges |

| Gas Chromatography-Mass Spectrometry (GC-MS/MS) | High resolution and sensitivity, especially with derivatization. | Potential for thermal degradation of the analyte; derivatization adds complexity. |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Suitable for less volatile and more polar compounds; avoids high temperatures. | Potential for matrix effects and lower ionization efficiency compared to some derivatized compounds in GC-MS. |

| High-Resolution Mass Spectrometry (HRMS) | Provides accurate mass measurements for confident identification. | Higher instrument cost and complexity. |

Future research should focus on optimizing existing methods and exploring novel techniques for the ultra-trace analysis of this compound. This includes the development of new, highly efficient derivatization reagents and the application of advanced mass spectrometry techniques with enhanced sensitivity and specificity. acs.orgnih.govnih.govsciex.comthermofisher.com

Exploration of Novel Chemical Reactivity and Derivatization Strategies

Understanding the chemical reactivity of this compound is fundamental to predicting its environmental fate and biological activity. As a dione, it is expected to exhibit reactivity characteristic of quinones, including the potential for redox cycling and Michael additions. researchgate.net

Key areas for future investigation include:

Redox Chemistry: Characterizing the redox potential of this compound is essential to understand its potential to generate reactive oxygen species (ROS), a mechanism of toxicity for many PAH quinones.

Nucleophilic Addition Reactions: Investigating the reactivity of the dione with biological nucleophiles, such as amino acids and DNA bases, can provide insights into its potential for covalent binding and toxicity.

Novel Derivatization Reactions: The development of novel derivatization strategies is not only important for analytical purposes but can also be used to probe the chemical reactivity of the molecule. Exploring a range of derivatization reagents that target the dione functionality could lead to a better understanding of its chemical properties and the development of new analytical tools. acs.orgnih.gov

A detailed understanding of the chemical reactivity of this compound will be critical for assessing its potential risks to human health and the environment.

Q & A

Q. How can isotopic labeling improve fate studies of Indeno(1,2,3-cd)pyrene in environmental matrices?

- Methodological Answer : Synthesize 13C- or 2H-labeled analogs (e.g., Indeno[1,2,3-cd]pyrene-13C6) to track degradation pathways. Applications include:

- Quantifying abiotic vs. microbial degradation in soil microcosms.

- Differentiating parent compound from background PAHs in LC-MS/MS .

- Key Reference : details deuterated standard preparation and applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.